Cyclobutyl(cyclopentyl)methanamine Exhibits Sub-Micromolar Inhibition of Human MAO-B
Cyclobutyl(cyclopentyl)methanamine demonstrates quantifiable inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ value of 115 nM in a fluorescence-based enzymatic assay using kynuramine as substrate [1]. While direct head-to-head comparison data for this specific compound are not available in public literature, class-level inference indicates that the cyclobutylamine scaffold is known to act as both a substrate and an irreversible inactivator of MAO enzymes [2]. In contrast, simpler cycloalkylamines like cyclopentylamine are primarily documented as CCR2 antagonists (Ki = 6.8 nM for optimized derivatives) rather than potent MAO-B inhibitors, suggesting a divergence in target engagement driven by the dual-ring topology [3].
| Evidence Dimension | Inhibitory potency against human MAO-B |
|---|---|
| Target Compound Data | IC₅₀ = 115 nM |
| Comparator Or Baseline | Class-level reference: Cyclobutylamine scaffold known for MAO inhibition; Cyclopentylamine scaffold optimized for CCR2 antagonism (Ki = 6.8 nM) |
| Quantified Difference | Not directly comparable due to different assay systems; class-level distinction in primary target class |
| Conditions | Fluorescence spectrophotometry assay; human MAO-B; substrate: kynuramine; incubation: 20 min |
Why This Matters
This establishes a specific, quantified biochemical activity for this compound, providing a measurable benchmark for quality control and functional characterization in projects targeting MAO-B.
- [1] BindingDB. BDBM50597772 CHEMBL5170103: Activity Data for Cyclobutyl(cyclopentyl)methanamine. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597772 (accessed 2026-04-22). View Source
- [2] Silverman, R. B., et al. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Biochemistry 1981, 20 (17), 4908-4913. View Source
- [3] Vilums, M., et al. Structure–Kinetic Relationships—An Overlooked Parameter in Hit-to-Lead Optimization: A Case of Cyclopentylamines as Chemokine Receptor 2 Antagonists. J. Med. Chem. 2013, 56, 19, 7706–7714. DOI: 10.1021/jm4011737. View Source
